![molecular formula C12H9N3O2S B5229546 N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5229546.png)
N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide
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Overview
Description
N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide (also known as PBIT) is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a pyridine ring and a benzisothiazole ring, which are connected by an amine group. PBIT is a potent inhibitor of protein-protein interactions and has been shown to have a wide range of biological activities.
Mechanism of Action
PBIT works by binding to the surface of proteins and blocking the interaction between two specific protein domains. It does this by forming a hydrogen bond with a specific amino acid residue on one of the domains, which disrupts the interaction between the two domains. This results in the inhibition of the protein-protein interaction and can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
PBIT has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. PBIT has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using PBIT in lab experiments is its high potency and specificity for inhibiting protein-protein interactions. This makes it a valuable tool for studying the role of protein-protein interactions in disease. However, one limitation of using PBIT is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are a number of future directions for research involving PBIT. One area of research is the development of new PBIT analogs with improved solubility and potency. Another area of research is the identification of new protein-protein interactions that can be targeted by PBIT. Additionally, PBIT could be used in combination with other drugs to enhance their effectiveness in treating disease.
Synthesis Methods
The synthesis of PBIT involves the reaction of 3-aminopyridine with 2-chloro-1,1-dioxidebenzisothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain pure PBIT.
Scientific Research Applications
PBIT is widely used in scientific research as a tool to study protein-protein interactions. It has been shown to inhibit the interaction between a number of proteins, including the p53-MDM2 interaction, the HIF-1α-p300 interaction, and the estrogen receptor-α interaction. PBIT has also been used to study the role of protein-protein interactions in cancer, inflammation, and other diseases.
properties
IUPAC Name |
1,1-dioxo-N-pyridin-3-yl-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-18(17)11-6-2-1-5-10(11)12(15-18)14-9-4-3-7-13-8-9/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNYMLPTFFOGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-dioxo-N-pyridin-3-yl-1,2-benzothiazol-3-amine |
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